molecular formula C23H14BrF3N2O B4747783 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B4747783
M. Wt: 471.3 g/mol
InChI Key: IDQYCZJZNYFIAK-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline core, substituted with a bromophenyl group and a trifluoromethylphenyl group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and materials science.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrF3N2O/c24-15-11-9-14(10-12-15)21-13-17(16-5-1-3-7-19(16)28-21)22(30)29-20-8-4-2-6-18(20)23(25,26)27/h1-13H,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQYCZJZNYFIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 4-bromoaniline with 2-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base, which is then cyclized to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromophenyl and trifluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the phenyl rings.

Scientific Research Applications

2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2,2,2-trifluoroethanol: Shares the bromophenyl and trifluoromethyl groups but lacks the quinoline core.

    2-Bromophenyl 2-nitro-4-(trifluoromethyl)phenyl ether: Contains similar substituents but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide lies in its combination of a quinoline core with bromophenyl and trifluoromethylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Reactant of Route 2
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2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

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